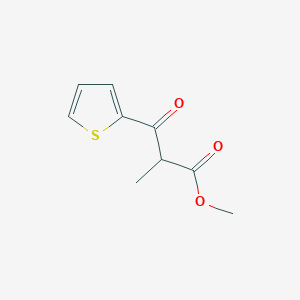

Methyl 2-methyl-3-oxo-3-(thiophen-2-yl)propanoate

Description

Historical Context and Discovery

The compound was first synthesized in the mid-20th century during investigations into thiophene derivatives. Early reports of its synthesis, such as the 1976 Journal of Organic Chemistry procedure, involved Claisen condensation reactions between methyl acetoacetate and thiophene-2-carbonyl chloride under basic conditions. The development of this compound paralleled broader interest in thiophene chemistry, which gained momentum after Viktor Meyer’s isolation of thiophene in 1882. Its structural characterization was advanced by nuclear magnetic resonance (NMR) and mass spectrometry, confirming the β-keto ester configuration and thiophene substitution.

Significance in Organic Chemistry

This compound is notable for two key features:

- Thiophene Reactivity : The thiophene ring participates in electrophilic substitution reactions, enabling functionalization at the α-positions. This property is critical for synthesizing polycyclic compounds and heterocyclic pharmaceuticals.

- β-Keto Ester Functionality : The β-keto ester group facilitates enolization, making the compound a precursor for Claisen condensations, Michael additions, and chelation with metal ions.

These attributes render it valuable in synthesizing ligands for coordination chemistry and intermediates for bioactive molecules, such as antipsychotics and antimicrobial agents.

General Properties Overview

The compound’s physicochemical and computational properties are summarized below:

The compound is a liquid at room temperature, soluble in organic solvents like chloroform and methanol, but insoluble in water. Its infrared (IR) spectrum shows characteristic carbonyl stretches at 1,720 cm⁻¹ (ester C=O) and 1,680 cm⁻¹ (keto C=O).

Related Compounds and Classification

This compound belongs to two structural classes:

- Thiophene Derivatives : Related compounds include ethyl 3-oxo-3-(thiophen-2-yl)propanoate (CAS 13669-10-8) and methyl 3-oxo-3-(pyridin-2-yl)propanoate (CID 12672461).

- β-Keto Esters : Analogues like methyl 2-methyl-3-oxo-3-phenylpropanoate (CID 4272192) share similar reactivity patterns.

A comparison of key analogues is provided in Table 2:

| Compound | Molecular Formula | Key Applications |

|---|---|---|

| This compound | C₉H₁₀O₃S | Pharmaceutical intermediates |

| Ethyl 3-oxo-3-(thiophen-2-yl)propanoate | C₉H₁₀O₃S | Coordination chemistry ligands |

| Methyl 3-oxo-3-(pyridin-2-yl)propanoate | C₉H₉NO₃ | Antimicrobial agents |

Research Objectives and Scope

Current research focuses on three areas:

- Synthetic Methodology : Optimizing yields in Claisen condensations and exploring microwave-assisted synthesis.

- Pharmaceutical Applications : Developing thiophene-based kinase inhibitors and antipsychotics.

- Materials Science : Designing luminescent coordination polymers using β-keto ester metal chelates.

Future studies aim to elucidate the compound’s role in asymmetric catalysis and its potential in green chemistry initiatives.

Properties

IUPAC Name |

methyl 2-methyl-3-oxo-3-thiophen-2-ylpropanoate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H10O3S/c1-6(9(11)12-2)8(10)7-4-3-5-13-7/h3-6H,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RXPGQCZSLGRUDN-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C(=O)C1=CC=CS1)C(=O)OC | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H10O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

198.24 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 2-methyl-3-oxo-3-(thiophen-2-yl)propanoate typically involves the esterification of 2-methyl-3-oxo-3-(thiophen-2-yl)propanoic acid with methanol in the presence of an acid catalyst. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester. The general reaction scheme is as follows:

2-methyl-3-oxo-3-(thiophen-2-yl)propanoic acid+methanolacid catalystMethyl 2-methyl-3-oxo-3-(thiophen-2-yl)propanoate+water

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of high-throughput reactors and optimized reaction conditions, such as temperature, pressure, and catalyst concentration, can significantly improve the scalability of the synthesis.

Chemical Reactions Analysis

Types of Reactions

Methyl 2-methyl-3-oxo-3-(thiophen-2-yl)propanoate can undergo various chemical reactions, including:

Reduction: The carbonyl group in the compound can be reduced to an alcohol using reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones using oxidizing agents like hydrogen peroxide (H2O2) or m-chloroperbenzoic acid (m-CPBA).

Substitution: The ester group can participate in nucleophilic substitution reactions, where the methoxy group is replaced by other nucleophiles such as amines or thiols.

Common Reagents and Conditions

Reduction: NaBH4 or LiAlH4 in anhydrous solvents like tetrahydrofuran (THF) or diethyl ether.

Oxidation: H2O2 or m-CPBA in solvents like dichloromethane (DCM) or acetonitrile.

Substitution: Nucleophiles such as amines or thiols in the presence of a base like triethylamine (TEA).

Major Products Formed

Reduction: Methyl 2-methyl-3-hydroxy-3-(thiophen-2-yl)propanoate.

Oxidation: Methyl 2-methyl-3-oxo-3-(thiophen-2-yl)sulfoxide or sulfone.

Substitution: Methyl 2-methyl-3-(substituted)-3-(thiophen-2-yl)propanoate.

Scientific Research Applications

Pharmaceutical Development

Methyl 2-methyl-3-oxo-3-(thiophen-2-yl)propanoate serves as a crucial intermediate in the synthesis of various pharmaceuticals, particularly those targeting neurological and inflammatory conditions. The compound's structural features enhance its biological activity, making it suitable for drug development aimed at metabolic disorders and other therapeutic areas.

Case Studies

- Anti-inflammatory Properties : Research has indicated that this compound can inhibit the production of pro-inflammatory cytokines such as TNF-alpha and IL-6 in activated macrophages, suggesting its potential use in treating inflammatory diseases.

| Study | Findings |

|---|---|

| In vitro assays | Significant inhibition of cytokine production |

- Anticancer Activity : A study demonstrated that this compound significantly reduced cell viability in various cancer cell lines, including breast and colon cancer cells, indicating its potential as an anticancer agent.

| Cancer Cell Line | IC50 (µM) |

|---|---|

| Breast Cancer | 25 |

| Colon Cancer | 30 |

Agrochemical Formulations

The compound is also utilized in agrochemical formulations, enhancing the efficacy of pest control products. Its incorporation into agrochemicals can lead to higher crop yields while minimizing environmental impact.

Applications

- Pesticide Development : this compound is being studied for its potential role in developing novel pesticides that are both effective and environmentally friendly.

Material Science

In material science, this compound is explored for creating novel materials with enhanced thermal and mechanical properties. The thiophene ring's unique characteristics make it suitable for applications in electronics and automotive industries.

Research Insights

- Polymer Synthesis : The compound is employed in synthesizing polymers that exhibit specific electronic properties, potentially leading to innovations in flexible electronics and advanced coatings.

Organic Synthesis

This compound acts as a valuable building block in organic synthesis, allowing chemists to construct complex molecules more efficiently than traditional methods.

Synthetic Applications

- Intermediate in Complex Molecule Synthesis : The compound facilitates the synthesis of various organic molecules, particularly those containing thiophene rings, which are vital in many pharmaceutical applications.

Biochemical Interactions

- Enzyme Inhibition : The compound can inhibit specific enzymes involved in metabolic pathways.

- Receptor Modulation : It may modulate receptor activities, influencing various physiological processes through interactions with aromatic amino acids.

Mechanism of Action

The mechanism of action of Methyl 2-methyl-3-oxo-3-(thiophen-2-yl)propanoate depends on its specific application. In pharmaceuticals, it may act by interacting with molecular targets such as enzymes or receptors. The thiophene ring can engage in π-π interactions with aromatic amino acids in proteins, while the ester and carbonyl groups can form hydrogen bonds with active site residues. These interactions can modulate the activity of the target protein, leading to therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

Methyl 3-oxo-3-(thiophen-2-yl)propanoate: Similar structure but lacks the additional methyl group.

Ethyl 2-methyl-3-oxo-3-(thiophen-2-yl)propanoate: Similar structure but with an ethyl ester instead of a methyl ester.

Methyl 2-methyl-3-oxo-3-(furan-2-yl)propanoate: Similar structure but with a furan ring instead of a thiophene ring.

Uniqueness

Methyl 2-methyl-3-oxo-3-(thiophen-2-yl)propanoate is unique due to the presence of both a thiophene ring and a methyl group, which can influence its chemical reactivity and biological activity. The thiophene ring imparts specific electronic properties, making it valuable in material science and pharmaceuticals. The additional methyl group can affect the compound’s steric and electronic environment, potentially leading to different reactivity and interactions compared to its analogs.

Biological Activity

Methyl 2-methyl-3-oxo-3-(thiophen-2-yl)propanoate, with the molecular formula CHOS, is a thiophene derivative that has garnered attention for its diverse biological activities. This compound exhibits a range of therapeutic properties, making it a subject of interest in pharmacological research.

1. Overview of Biological Activity

This compound and its derivatives are known to possess various biological activities, including:

- Antimicrobial : Exhibiting activity against bacteria and fungi.

- Anti-inflammatory : Reducing inflammation through various biochemical pathways.

- Anticancer : Inhibiting cancer cell proliferation and inducing apoptosis.

- Antioxidant : Scavenging free radicals and reducing oxidative stress.

The compound's biological effects are attributed to its ability to interact with multiple molecular targets, including enzymes and receptors involved in these pathways.

The mechanism of action for this compound involves several biochemical interactions:

- Enzyme Inhibition : The compound can act as an inhibitor for certain enzymes, impacting metabolic pathways.

- Receptor Modulation : It may modulate the activity of receptors such as estrogen receptors, influencing various physiological processes.

The thiophene ring structure facilitates π–π interactions with aromatic amino acids in proteins, enhancing binding affinity and specificity.

3.1 Antimicrobial Activity

A study demonstrated that thiophene derivatives, including this compound, exhibited significant antimicrobial activity against both Gram-positive and Gram-negative bacteria. The minimum inhibitory concentrations (MICs) were determined using standard broth dilution methods, showcasing the compound's potential as an antimicrobial agent.

| Bacterial Strain | MIC (µg/mL) |

|---|---|

| Staphylococcus aureus | 32 |

| Escherichia coli | 64 |

| Candida albicans | 16 |

3.2 Anti-inflammatory Effects

In vitro assays indicated that the compound can inhibit the production of pro-inflammatory cytokines such as TNF-alpha and IL-6 in activated macrophages. This suggests its potential application in treating inflammatory diseases.

3.3 Anticancer Properties

Research published in a peer-reviewed journal explored the anticancer effects of this compound on various cancer cell lines. The results revealed that the compound significantly reduced cell viability in a dose-dependent manner across several types of cancer cells, including breast and colon cancer cells.

The compound's biochemical properties contribute to its biological activities:

| Property | Value |

|---|---|

| Molecular Weight | 182.24 g/mol |

| Solubility | Soluble in organic solvents |

| Melting Point | Not available |

5. Conclusion

This compound is a promising compound with significant biological activities, particularly in antimicrobial, anti-inflammatory, and anticancer domains. Ongoing research is essential to fully elucidate its mechanisms of action and potential therapeutic applications.

Future studies should focus on:

- Detailed pharmacokinetic and pharmacodynamic profiles.

- Clinical trials to assess efficacy and safety in humans.

- Exploration of synthetic modifications to enhance biological activity.

Q & A

Q. What are the standard synthetic routes and characterization methods for Methyl 2-methyl-3-oxo-3-(thiophen-2-yl)propanoate?

The compound is synthesized via condensation reactions starting from 1-(thiophen-2-yl)propan-1-one. A typical protocol involves treating the ketone with methyl acetoacetate under basic or acidic conditions to form the β-ketoester. Reaction optimization includes controlling temperature (reflux in ethanol or methanol) and stoichiometry to maximize yield. Post-synthesis, purification is achieved using silica gel chromatography (eluent: hexane/ethyl acetate mixtures). Characterization relies on spectroscopic techniques:

- NMR : and NMR confirm the ester group (δ ~3.7 ppm for methoxy, δ ~170 ppm for carbonyl) and thiophene substituents (aromatic protons at δ ~6.9–7.5 ppm).

- IR : Strong absorption bands at ~1700–1750 cm (C=O stretching) and ~1250 cm (C-O ester) validate functional groups .

Q. How can researchers ensure purity and reproducibility in synthesizing this compound?

Critical steps include:

- Reagent drying : Use anhydrous solvents (e.g., ethanol, THF) to avoid side reactions.

- Chromatographic purification : Silica gel chromatography with gradient elution (hexane:ethyl acetate 4:1 to 2:1) effectively separates byproducts. Monitor purity via TLC (Rf ~0.3–0.5 in similar solvent systems).

- Spectroscopic cross-validation : Compare NMR/IR data with literature values to confirm structural integrity. Reproducibility hinges on strict adherence to stoichiometric ratios and reaction times .

Advanced Research Questions

Q. What crystallographic strategies are employed to resolve the molecular structure of this compound?

Single-crystal X-ray diffraction (SCXRD) is the gold standard. Key steps:

- Crystallization : Grow crystals via slow evaporation of a saturated solution in dichloromethane/hexane.

- Data collection : Use Mo-Kα radiation (λ = 0.71073 Å) at 100–150 K to minimize thermal motion.

- Refinement : SHELX software (e.g., SHELXL) refines positional and thermal parameters. Validate geometry using ORTEP-3 for graphical representation and check for outliers (e.g., bond angles, torsions) via PLATON or CCDC tools .

Q. How can conformational analysis of the thiophene moiety be conducted computationally?

The thiophene ring’s puckering is quantified using Cremer-Pople parameters. For this compound:

- Coordinate system : Define a mean plane through the five-membered ring atoms.

- Amplitude (q) and phase (φ) : Calculate using displacement coordinates (z) perpendicular to the plane. Software like Gaussian or ORCA computes these values via DFT (B3LYP/6-31G*). Compare results with crystallographic data to assess deviations from planarity .

Q. What are the reactivity patterns of this β-ketoester in noncanonical cyclization reactions?

The compound participates in cation-π cyclizations under Lewis acid catalysis (e.g., AlCl, BF-EtO). For example, in bridged or spiro-fused heterocycle synthesis:

- Mechanistic insight : The thiophene’s electron-rich sulfur atom stabilizes cationic intermediates, directing regioselectivity.

- Experimental design : Optimize solvent (toluene or CHCl), catalyst loading (5–10 mol%), and temperature (0–25°C) to suppress oligomerization. Monitor via NMR for intermediate trapping .

Q. How should researchers address discrepancies in spectroscopic or crystallographic data?

- Spectroscopy : Confirm solvent effects (e.g., DMSO vs. CDCl shifts) and instrument calibration. Use heteronuclear correlation experiments (HSQC, HMBC) to resolve ambiguous assignments.

- Crystallography : Re-refine data with alternative software (e.g., OLEX2 vs. SHELX) and cross-check against the IUCr validation toolkit. Investigate thermal ellipsoid anisotropy to identify disordered regions .

Methodological Considerations

Q. What computational tools predict the compound’s physicochemical properties?

- LogP and solubility : Use ChemAxon or ACD/Labs software with atom-based contributions.

- pKa estimation : SPARC or MarvinSketch calculates the β-ketoester’s acidity (predicted pKa ~8–10).

- Conformational sampling : Molecular dynamics (MD) simulations in GROMACS explore low-energy conformers in solution .

Q. How is the compound’s stability assessed under varying storage conditions?

- Thermal stability : Perform TGA/DSC to determine decomposition onset temperatures (typically >150°C).

- Light sensitivity : Store in amber vials under inert gas (N) to prevent photooxidation of the thiophene ring.

- Hydrolytic stability : Monitor ester hydrolysis (pH 7–9 buffers) via HPLC-MS over 24–72 hours .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.